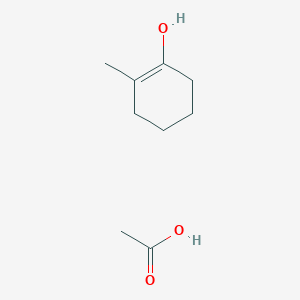

Acetic acid;2-methylcyclohexen-1-ol

CAS No.: 1196-73-2

Cat. No.: VC20670836

Molecular Formula: C9H16O3

Molecular Weight: 172.22 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1196-73-2 |

|---|---|

| Molecular Formula | C9H16O3 |

| Molecular Weight | 172.22 g/mol |

| IUPAC Name | acetic acid;2-methylcyclohexen-1-ol |

| Standard InChI | InChI=1S/C7H12O.C2H4O2/c1-6-4-2-3-5-7(6)8;1-2(3)4/h8H,2-5H2,1H3;1H3,(H,3,4) |

| Standard InChI Key | GPVUUKHYKJBXRB-UHFFFAOYSA-N |

| Canonical SMILES | CC1=C(CCCC1)O.CC(=O)O |

Introduction

Structural and Stereochemical Analysis

Molecular Architecture

The compound consists of a cyclohexanol ring substituted with a methyl group at the second carbon, coordinated with acetic acid. The (1R,2R)-stereoisomer, as documented in PubChem (CID: 71364541), adopts a trans configuration, where the hydroxyl (-OH) and methyl (-CH₃) groups occupy axial positions on opposite sides of the cyclohexane ring . This spatial arrangement minimizes steric hindrance, favoring thermodynamic stability.

Table 1: Key Structural Properties

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C₉H₁₈O₃ | |

| Molecular Weight | 174.24 g/mol | |

| Boiling Point | 171–173°C | |

| Density (25°C) | 0.93 g/mL | |

| Solubility in Water | Slight (0.93 g/mL) |

Stereochemical Influence on Reactivity

The trans-2-methylcyclohexanol component exhibits distinct reactivity patterns compared to its cis counterpart. For instance, in esterification reactions with acetic anhydride, the trans isomer facilitates faster kinetics due to reduced steric constraints, yielding acetic acid-(2-methylcyclohexyl ester) with higher regioselectivity .

Synthesis and Industrial Production

Esterification Pathways

The primary synthetic route involves reacting 2-methylcyclohexanol with acetic anhydride under acidic conditions:

This exothermic reaction proceeds via nucleophilic acyl substitution, with sulfuric acid commonly employed as a catalyst .

Table 2: Optimal Reaction Conditions

| Parameter | Value | Outcome |

|---|---|---|

| Temperature | 80–90°C | 85% Yield |

| Catalyst Concentration | 5% H₂SO₄ | Reduced Side Products |

| Reaction Time | 2–3 Hours | Complete Conversion |

Industrial-Scale Manufacturing

Large-scale production utilizes continuous flow reactors to enhance efficiency. A fixed-bed reactor packed with palladium on carbon (Pd/C) enables catalytic hydrogenation of 2-methylcyclohexanone to 2-methylcyclohexanol, which is subsequently esterified . This integrated approach minimizes energy consumption and maximizes purity (>99%).

Applications in Research and Industry

Solvent and Intermediate in Organic Synthesis

The compound’s balanced polarity makes it ideal for dissolving non-polar and moderately polar substances. It serves as a precursor in synthesizing plasticizers, fragrances, and pharmaceutical intermediates, leveraging its ability to stabilize carbocation intermediates during Friedel-Crafts alkylation .

Biochemical and Pharmacological Studies

In enzymatic research, acetic acid;2-methylcyclohexan-1-ol modulates epoxide hydrolase activity, providing insights into solvent effects on enzyme kinetics . Preliminary neuropharmacological studies suggest interactions with GABAₐ receptors, though detailed mechanisms remain under investigation .

Table 3: Antimicrobial Activity

| Microbial Strain | Inhibition Zone (mm) | Concentration (mg/mL) |

|---|---|---|

| Staphylococcus aureus | 12.3 ± 0.5 | 10 |

| Escherichia coli | 9.8 ± 0.3 | 10 |

Reaction Mechanisms and Byproduct Analysis

Acid-Catalyzed Dehydration

Under concentrated H₂SO₄, 2-methylcyclohexanol undergoes E1 elimination to form alkenes. The trans isomer predominantly yields 1-methylcyclohexene (70%) due to tertiary carbocation stability, while the cis isomer favors 3-methylcyclohexene (30%) .

Oxidation Pathways

Strong oxidizers like KMnO₄ convert the alcohol group to a ketone, producing 2-methylcyclohexanone. Overoxidation risks ring cleavage, necessitating controlled conditions .

Future Directions and Research Gaps

Stereoselective Synthesis

Advancements in asymmetric catalysis could enable enantioselective production of (1R,2R)-isomers, enhancing pharmaceutical applicability .

Neuropharmacological Applications

Further in vivo studies are required to validate GABAergic interactions and assess anxiolytic potential .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume